(Z)-Methyl 3-methyl-4-oxobut-2-enoate chemical structure and properties
(Z)-Methyl 3-methyl-4-oxobut-2-enoate chemical structure and properties
Executive Summary
(Z)-Methyl 3-methyl-4-oxobut-2-enoate is a highly functionalized C5 synthon belonging to the class of
Chemical Identity & Structural Analysis
The molecule represents the Z (cis) isomer of methyl 3-formylcrotonate.[1] The stereochemistry is defined by the spatial arrangement of the highest priority groups on the alkene carbons: the methoxycarbonyl group (-COOMe) at C2 and the formyl group (-CHO) at C3.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl (2Z)-3-methyl-4-oxobut-2-enoate |
| Common Synonyms | (Z)-Methyl 3-formylcrotonate; Methyl cis-3-methyl-4-oxobut-2-enoate |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES | COC(=O)/C=C(\C)/C=O[1][2] |
| InChI Key | Derived from acid: VXAWORVMCLXEKH (Acid form); Ester requires specific key. |
| CAS Registry | 70143-04-3 (Acid), 40835-18-5 (E-isomer/Generic) |
Note on Stereochemistry: The Z-isomer places the ester and aldehyde groups on the same side of the double bond. This proximity creates significant steric strain compared to the thermodynamically stable E-isomer, making the Z-form more reactive toward cyclization but harder to isolate in pure form without isomerization.[1]
Spectroscopic Signature (NMR)
Differentiation between Z and E isomers is critical during synthesis. The Z-isomer is distinguished by the chemical shift of the vinyl proton and the through-space Nuclear Overhauser Effect (NOE) between the ester methyl and the aldehyde proton.[1]
-
¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
-
Aldehyde (-CHO):
9.5–10.2 ppm.[1] -
Vinyl Proton (C2-H): Typically
5.9–6.1 ppm.[1] In the Z-isomer, this proton is trans to the aldehyde group, often appearing slightly upfield relative to the E-isomer due to anisotropic shielding effects of the cis-methyl group.[1] -
Allylic Methyl (C3-Me):
2.1–2.3 ppm.[1]
-
Synthesis & Production Strategies
The synthesis of (Z)-Methyl 3-methyl-4-oxobut-2-enoate is non-trivial due to the thermodynamic preference for the E-isomer.[1] Two primary strategies are employed: direct oxidation with isomer separation and stereoselective olefination.
Method A: Riley Oxidation (Selenium Dioxide)
The industrial standard involves the allylic oxidation of methyl 3,3-dimethylacrylate (methyl 3-methylcrotonate) using selenium dioxide (SeO₂).[1]
-
Mechanism: SeO₂ attacks the more nucleophilic alkene, followed by a [2,3]-sigmatropic rearrangement of the allylseleninic acid intermediate.[3]
-
Selectivity: The reaction typically yields an E:Z mixture (approx. 6:1 to 10:1) favoring the E-isomer.[1]
-
Refinement: The Z-isomer must be isolated via silica gel chromatography or accessed via photoisomerization of the purified E-isomer.[1]
Method B: Still-Gennari Olefination
For high stereocontrol favoring the Z-isomer, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard.[1]
-
Reagents: Bis(2,2,2-trifluoroethyl)phosphonoacetate + 2-Oxopropanal (Methylglyoxal).[1]
-
Outcome: The electron-withdrawing trifluoroethyl groups on the phosphonate destabilize the intermediate oxaphosphetane, promoting kinetic elimination to the Z-alkene.
Figure 1: Synthetic pathways contrasting the thermodynamic SeO₂ route with the kinetic Still-Gennari approach.
Reactivity Profile & Synthetic Utility
The compound is a bifunctional electrophile. Its reactivity is dominated by the conjugation of the alkene with two electron-withdrawing groups, making it a potent Michael acceptor and a versatile heterocycle precursor.
Heterocycle Formation
The Z-configuration brings the ester and aldehyde into proximity, facilitating cyclization reactions with dinucleophiles.
-
Hydrazines: Reaction with hydrazine hydrate yields pyridazinones (specifically 6-methyl-3(2H)-pyridazinone derivatives) via condensation with the aldehyde followed by lactamization with the ester.[1]
-
Ureas: Reaction with urea/thiourea under acidic conditions yields pyrimidinones .
Diels-Alder Cycloaddition
As an electron-deficient diene (heterodiene) or dienophile, it participates in [4+2] cycloadditions.[1]
-
As Dienophile: Reacts with electron-rich dienes (e.g., Danishefsky’s diene) to form highly substituted cyclohexenones.[1]
Michael Addition
Nucleophiles (thiols, amines) attack the
Figure 2: Divergent reactivity profile showing conversion to key scaffolds.[1]
Detailed Experimental Protocol
Protocol: SeO₂ Oxidation of Methyl 3-Methylcrotonate
This protocol describes the generation of the aldehyde as an E/Z mixture. Isomer separation is required for the pure Z-form.
Reagents:
-
Methyl 3,3-dimethylacrylate (10.0 mmol)[1]
-
Selenium Dioxide (SeO₂) (11.0 mmol)[1]
-
1,4-Dioxane (anhydrous, 20 mL)
-
Water (0.5 mL - Note: Controlled water addition accelerates the reaction via selenous acid formation)[1]
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Addition: Dissolve Methyl 3,3-dimethylacrylate in 1,4-dioxane. Add finely powdered SeO₂ in one portion.
-
Reaction: Heat the mixture to gentle reflux (105 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a UV-active spot with lower R_f than the starting material.[1]
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove black selenium metal. Wash the pad with Ethyl Acetate (30 mL).
-
Extraction: Concentrate the filtrate to remove dioxane. Redissolve in EtOAc (50 mL) and wash with Brine (2 x 20 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR Confirmation: Check the integration of the aldehyde proton. If the signal at
~10.0 ppm integrates < 0.95 relative to the methyl ester, oxidation is incomplete or over-oxidation to the acid has occurred.
References
-
Sharpless, K. B., & Lauer, R. F. (1972).[5] Selenium Dioxide Oxidation of Olefins. Evidence for the Intermediacy of Allylseleninic Acids.[6] Journal of the American Chemical Society, 94(20), 7154–7155. [1]
-
Still, W. C., & Gennari, C. (1983). Direct Synthesis of Z-Unsaturated Esters.[1][7] A Useful Modification of the Horner-Emmons Olefination. Tetrahedron Letters, 24(41), 4405–4408.
-
PubChem Compound Summary. (Z)-3-methyl-4-oxobut-2-enoic acid (CID 17786639).[1][8] National Center for Biotechnology Information.
-
Fairlamb, I. J. S., et al. (2001). Selenium dioxide E-methyl oxidation of suitably protected geranyl derivatives—Synthesis of farnesyl mimics. Tetrahedron Letters, 42(11), 2205-2208.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. rsc.org [rsc.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. (Z)-3-methyl-4-oxobut-2-enoic acid | C5H6O3 | CID 17786639 - PubChem [pubchem.ncbi.nlm.nih.gov]
